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Abstract

3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical
building block in synthetic organic chemistry. Its unique electronic properties, stemming from
the presence of an electron-withdrawing aldehyde group, a nitro group, and a halogen
substituent, make it a versatile precursor for the synthesis of a wide range of heterocyclic
compounds, pharmaceutical intermediates, and functional materials. This guide provides an in-
depth analysis of its nomenclature, physicochemical properties, validated synthetic protocols,
comprehensive spectroscopic characterization, and key applications, with a focus on its role in
medicinal chemistry and drug development.

Nomenclature and Chemical Structure

The formal IUPAC name, 3-Chloro-4-nitrobenzaldehyde, precisely describes the molecule's
structure.[1] The parent molecule is benzaldehyde, which consists of a benzene ring
substituted with an aldehyde (-CHO) group. The aldehyde carbon is designated as position 1 of
the ring. The substituents are then numbered to give the lowest possible locants, resulting in a
chloro (-ClI) group at position 3 and a nitro (-NO2z) group at position 4.[1]
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Molecular Formula: C7H4CINOs[1][2][3][4]

Molecular Weight: 185.56 g/mol [1][2][3]

CAS Number: 57507-34-3[1][3]

SMILES: C1=CC(=C(C=C1C=0)Cl)--INVALID-LINK--[O-][1][4]

InChl Key: LINXIPJBQRYFHA-UHFFFAOYSA-N[1][4]

Physicochemical Properties

Understanding the physical and chemical properties of 3-Chloro-4-nitrobenzaldehyde is
essential for its handling, storage, and application in synthesis. The compound is typically a
solid at room temperature.

Property Value Source(s)
Appearance Off-white to light yellow powder  [5]
Melting Point 61-63 °C
Boiling Point 276.5°C (estimated) [5]
Solubility Soluble in ligroin, water (4 g/L 5]

at 98 °C)
Vapor Pressure 0.00117 mmHg at 25°C [5]
XLogP3 1.9 [1]

Synthesis and Purification Protocol

The most common laboratory synthesis of nitro-substituted benzaldehydes involves the
nitration of the corresponding substituted benzaldehyde. The presence of the aldehyde group,
which is a meta-director, and the chloro group, an ortho-para director, complicates direct
nitration. A frequently cited synthesis involves the nitration of p-chlorobenzaldehyde.

Rationale for Synthetic Strategy
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The aldehyde group is deactivating and meta-directing, while the chlorine atom is deactivating

but ortho-, para-directing. When both are present, the directing effects can be complex. The

nitration of 4-chlorobenzaldehyde is a common approach. The para-chloro substituent directs

the incoming nitro group to the ortho position (position 3), yielding the desired 4-chloro-3-

nitrobenzaldehyde.[5] Controlling the reaction temperature is critical to prevent over-nitration

and side-product formation.

Detailed Experimental Protocol: Nitration of 4-
Chlorobenzaldehyde[5]

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and
a thermometer, carefully prepare a nitrating mixture by adding fuming nitric acid to
concentrated sulfuric acid in a 1:1 ratio, while maintaining the temperature below 10°C using
an ice-salt bath.

Reaction: Dissolve 4-chlorobenzaldehyde in a minimal amount of concentrated sulfuric acid.
Slowly add this solution dropwise to the cold nitrating mixture. The reaction is exothermic;
maintain the internal temperature below 10°C throughout the addition.

Monitoring: After the addition is complete, allow the mixture to stir for an additional 2 hours at
a temperature between 0°C and 10°C.[5] Monitor the reaction progress using Thin Layer
Chromatography (TLC).

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with
vigorous stirring. A white or pale-yellow solid will precipitate.

Isolation: Isolate the crude product by vacuum filtration, washing thoroughly with cold
deionized water until the washings are neutral to litmus paper.

Purification: The primary method for purification is recrystallization. A suitable solvent system
is aqueous ethanol or ligroin.[5] Dissolve the crude solid in the minimum amount of hot
solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to
maximize crystal formation.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a
low temperature (~40°C) to a constant weight.
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Caption: Synthesis and Purification Workflow for 3-Chloro-4-nitrobenzaldehyde.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. The following
spectroscopic data are characteristic of 3-Chloro-4-nitrobenzaldehyde.

e 1H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen
atoms in the molecule. For this compound, one would expect signals in the aromatic region
(typically 7.0-9.0 ppm) and a distinct singlet for the aldehyde proton (typically 9.5-10.5 ppm).
[6] The aromatic protons will exhibit a specific splitting pattern (e.g., doublets, doublet of
doublets) due to coupling with their neighbors.

e 13C NMR (Carbon NMR): This technique identifies the different carbon environments. Key
signals would include the aldehyde carbonyl carbon (~190 ppm), carbons attached to the
nitro and chloro groups, and other aromatic carbons.

» IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Key
vibrational frequencies to look for include:

o C=0 stretch (aldehyde): A strong peak around 1700-1710 cm~1.[7]

o N-O stretch (nitro group): Two strong peaks, typically around 1550-1475 cm~1
(asymmetric) and 1365-1290 cm~! (symmetric).[6]

o C-H stretch (aromatic & aldehyde): Peaks above 3000 cm~! (aromatic) and two weaker
bands around 2830-2695 cm~! (aldehyde).[6]

o C-Cl stretch: Typically found in the 800-600 cm~1 region.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The molecular
ion peak (M+) would be observed at m/z 185, with a characteristic M+2 peak at m/z 187
(approximately one-third the intensity of the M+ peak) due to the 3’Cl isotope.

Reactivity and Applications in Drug Development

The reactivity of 3-Chloro-4-nitrobenzaldehyde is governed by its three functional groups: the
aldehyde, the nitro group, and the aromatic chloro group. This trifunctional nature makes it a
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valuable intermediate.

Key Reactions

Aldehyde Group: The aldehyde is highly electrophilic and readily undergoes nucleophilic
addition reactions. This includes condensation reactions with amines to form Schiff bases
(imines), reactions with hydrazines to form hydrazones, and Wittig reactions to form alkenes.
These reactions are fundamental for building molecular complexity.[8][9]

Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the
aromatic ring towards nucleophilic aromatic substitution (SNAr). It can also be readily
reduced to an amino group (-NHz), providing a key synthetic handle for introducing nitrogen-
containing functionalities, which are prevalent in pharmaceuticals.

Chloro Group: The chlorine atom can be displaced by various nucleophiles via SNAr
reactions, a process facilitated by the activating effect of the para-nitro group.

Role in Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in drug discovery. The nitroaromatic

moiety, in particular, is a versatile functional group found in a range of therapeutic agents.[10]

3-Chloro-4-nitrobenzaldehyde serves as a precursor for compounds with potential biological

activities.

Anticancer Agents: Nitrobenzaldehyde derivatives have been explored for the synthesis of
novel anticancer drugs.[11] The scaffold can be incorporated into heterocyclic systems
known to exhibit cytotoxic activity against cancer cell lines.[12]

Antimicrobial Agents: Schiff bases and other derivatives synthesized from substituted
benzaldehydes have shown promising antibacterial and antifungal activities.[9][12] The
specific substitution pattern of 3-chloro-4-nitrobenzaldehyde can be used to modulate the
electronic and steric properties of the final compound to optimize antimicrobial potency.

Corrosion Inhibitors: Molecules containing heteroatoms like nitrogen and sulfur, often derived
from benzaldehydes, can act as effective corrosion inhibitors by adsorbing onto metal
surfaces.[8]
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Reactivity and Application Pathway

3-Chloro-4-nitrobenzaldehyde
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Caption: Key reaction pathways and applications of 3-Chloro-4-nitrobenzaldehyde.

Safety and Handling

3-Chloro-4-nitrobenzaldehyde is a hazardous substance and must be handled with
appropriate precautions.

e GHS Hazard Statements:

o H317: May cause an allergic skin reaction.[1]

o H319: Causes serious eye irritation.

o H412: Harmful to aquatic life with long-lasting effects.
e Precautionary Statements:

o P261: Avoid breathing dust.

o P280: Wear protective gloves/eye protection/face protection.
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o P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

e Handling: Use in a well-ventilated area or fume hood. Minimize dust generation. Avoid
contact with skin, eyes, and clothing.[13]

o Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from
incompatible substances such as strong oxidizing agents and strong bases.[13][14]

Conclusion

3-Chloro-4-nitrobenzaldehyde is a synthetically valuable intermediate whose utility is derived
from the orchestrated reactivity of its aldehyde, chloro, and nitro functionalities. Its role as a
precursor in the synthesis of heterocycles and other complex organic molecules makes it a
compound of significant interest to researchers in medicinal chemistry and materials science. A
thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is
essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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